molecular formula C21H25N3O B11454041 N-[1-(1-butyl-1H-benzimidazol-2-yl)ethyl]-3-methylbenzamide

N-[1-(1-butyl-1H-benzimidazol-2-yl)ethyl]-3-methylbenzamide

Cat. No.: B11454041
M. Wt: 335.4 g/mol
InChI Key: JADVDUYRLDILJT-UHFFFAOYSA-N
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Description

N-[1-(1-BUTYL-1H-1,3-BENZODIAZOL-2-YL)ETHYL]-3-METHYLBENZAMIDE is a synthetic organic compound belonging to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are commonly used in medicinal chemistry for the development of therapeutic agents .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(1-BUTYL-1H-1,3-BENZODIAZOL-2-YL)ETHYL]-3-METHYLBENZAMIDE typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors are often employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-[1-(1-BUTYL-1H-1,3-BENZODIAZOL-2-YL)ETHYL]-3-METHYLBENZAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium hydride, alkyl halides.

Major Products

The major products formed from these reactions include oxidized derivatives, reduced derivatives, and substituted benzimidazole compounds .

Mechanism of Action

The mechanism of action of N-[1-(1-BUTYL-1H-1,3-BENZODIAZOL-2-YL)ETHYL]-3-METHYLBENZAMIDE involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[1-(1-BUTYL-1H-1,3-BENZODIAZOL-2-YL)ETHYL]-3-METHYLBENZAMIDE stands out due to its unique structural features, such as the presence of a butyl group and a 3-methylbenzamide moiety. These structural elements contribute to its distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C21H25N3O

Molecular Weight

335.4 g/mol

IUPAC Name

N-[1-(1-butylbenzimidazol-2-yl)ethyl]-3-methylbenzamide

InChI

InChI=1S/C21H25N3O/c1-4-5-13-24-19-12-7-6-11-18(19)23-20(24)16(3)22-21(25)17-10-8-9-15(2)14-17/h6-12,14,16H,4-5,13H2,1-3H3,(H,22,25)

InChI Key

JADVDUYRLDILJT-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C2=CC=CC=C2N=C1C(C)NC(=O)C3=CC=CC(=C3)C

Origin of Product

United States

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